(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone
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Overview
Description
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone involves several steps. One common synthetic route includes the reaction of 4-(aminomethyl)piperidine with 3,3-difluorocyclobutanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone can be compared with other piperidine derivatives and fluorinated compounds. Similar compounds include:
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone: This compound has a similar piperidine structure but with a different fluorinated group.
(4-(Aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)ethanone: This compound has a similar structure but with an ethanone group instead of a methanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18F2N2O |
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Molecular Weight |
232.27 g/mol |
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-7,14H2 |
InChI Key |
UZXORQCZLXQOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2CC(C2)(F)F |
Origin of Product |
United States |
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